![molecular formula C20H22BrN3O2 B10947838 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(4-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B10947838.png)
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(4-methylphenyl)ethyl]furan-2-carboxamide
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Overview
Description
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[1-(4-METHYLPHENYL)ETHYL]-2-FURAMIDE is a complex organic compound featuring a pyrazole ring substituted with a bromo group and a furan ring
Preparation Methods
The synthesis of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[1-(4-METHYLPHENYL)ETHYL]-2-FURAMIDE typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by bromination and subsequent coupling with a furan derivative. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Scientific Research Applications
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[1-(4-METHYLPHENYL)ETHYL]-2-FURAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory or anti-cancer agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The bromo group and furan ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and furan-containing molecules. For example:
3,5-Dimethyl-1H-pyrazole: Lacks the bromo and furan substituents, making it less versatile in certain applications.
4-Bromo-1,5-dimethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazole:
Properties
Molecular Formula |
C20H22BrN3O2 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-[1-(4-methylphenyl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H22BrN3O2/c1-12-5-7-16(8-6-12)13(2)22-20(25)18-10-9-17(26-18)11-24-15(4)19(21)14(3)23-24/h5-10,13H,11H2,1-4H3,(H,22,25) |
InChI Key |
MJGAXOHUZGMGQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Br)C |
Origin of Product |
United States |
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